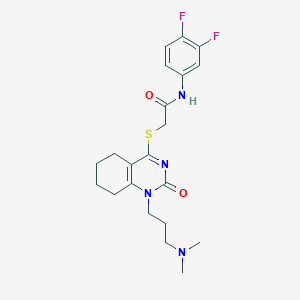
N-(3,4-difluorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H26F2N4O2S and its molecular weight is 436.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-difluorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C20H24F2N4O2S, with a molecular weight of 422.49 g/mol. The structure includes a difluorophenyl group and a hexahydroquinazolinyl moiety linked via a thioacetamide functional group. This configuration may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of the dimethylamino group may enhance its lipophilicity and facilitate cellular uptake, thereby increasing its efficacy against various diseases.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with similar structures have shown low micromolar GI50 values against various cancer cell lines (e.g., HeLa cells), indicating strong growth inhibition at concentrations below 5 μM .
- Mechanistic Insights : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Broad-Spectrum Efficacy : Research suggests that related compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for some derivatives range from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a structurally similar compound on leukemia cell lines. The results showed that treatment led to a significant reduction in cell viability (IC50 values around 0.3 µM), highlighting the compound's potential as a therapeutic agent against hematological malignancies .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of related thioacetamide derivatives. These compounds demonstrated remarkable efficacy against multidrug-resistant strains of bacteria, suggesting their potential role in treating infections where conventional antibiotics fail .
Data Summary
| Activity Type | Cell Line/Pathogen | Effect | Concentration (µM) |
|---|---|---|---|
| Anticancer | HeLa | Growth Inhibition | <5 |
| Anticancer | Leukemia Cells | IC50 Reduction | 0.3 |
| Antimicrobial | E. coli | MIC | 0.125 - 8 |
| Antimicrobial | S. aureus | MIC | 0.125 - 8 |
属性
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N4O2S/c1-26(2)10-5-11-27-18-7-4-3-6-15(18)20(25-21(27)29)30-13-19(28)24-14-8-9-16(22)17(23)12-14/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMIAYHPWXARQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














